molecular formula C17H18N4OS B2456607 (1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1219904-15-0

(1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2456607
CAS No.: 1219904-15-0
M. Wt: 326.42
InChI Key: CULYMJWIPDGGGX-UHFFFAOYSA-N
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Description

(1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.42. The purity is usually 95%.
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Properties

IUPAC Name

1H-indol-2-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-11-19-20-16(23-11)13-6-4-8-21(10-13)17(22)15-9-12-5-2-3-7-14(12)18-15/h2-3,5,7,9,13,18H,4,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULYMJWIPDGGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could affect multiple biochemical pathways.

Result of Action

Based on the known biological activities of indole derivatives, it’s likely that this compound could have a variety of effects at the molecular and cellular level.

Biological Activity

The compound (1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone , with the CAS number 1219904-15-0, is a synthetic organic compound characterized by its unique structural features combining an indole moiety with a thiadiazole and piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

PropertyValue
Molecular Formula C₁₇H₁₈N₄OS
Molecular Weight 326.4 g/mol
CAS Number 1219904-15-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and thiadiazole structures. For instance, derivatives of 1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound exhibited growth inhibitory activity with an IC50 value that indicates potent efficacy. The mechanism involves cell cycle arrest at the G2/M phase, leading to apoptosis in treated cells .
  • HepG2 Liver Cancer Cells : Similar derivatives have shown effective inhibition of cell proliferation, suggesting a broad spectrum of anticancer activity among related compounds .

Mechanistic Insights

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a kinesin spindle protein (KSP) inhibitor, which is a target for anticancer therapy .
  • Cell Signaling Modulation : It influences signaling pathways related to cell survival and proliferation by down-regulating key proteins such as MMP2 and VEGFA in cancer cells .

Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and HepG2 cells using the MTT assay. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of indole-thiadiazole hybrids revealed that modifications at the piperidine ring can enhance biological activity. For example, introducing lipophilic groups significantly improved anticancer efficacy against MCF-7 cells .

Comparative Analysis of Related Compounds

Compound NameActivity TypeIC50 Value
3-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol)propanamideAnticancer0.28 µg/mL
N-(5-cyclopropyl-1,3,4-thiadiazol)-3-(6-bromo-1H-indol)propanamideAnticancerNot specified
5-(4-chlorophenyl)-1,3,4-thiadiazolesAnticancer9.6 µM

Q & A

Q. Methodological Guidance

  • Cross-Validation : Combine NMR, HRMS, and XRD to confirm structure. For example, XRD resolved tautomeric ambiguity in a related indole-thiadiazole hybrid .
  • Dose-Response Curves : Replicate biological assays (n ≥ 3) to distinguish outliers. Use ANOVA with post-hoc tests (p <0.05) .
  • Control Experiments : Compare with structurally validated analogs to identify assay-specific artifacts .

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